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1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide is an organic compound characterized by its complex structure, which includes a cyano group, a nitro group, and a sulfanyl group attached to a dimethylformamide backbone. The compound's molecular formula is and it has a molecular weight of approximately 246.27 g/mol. The presence of the cyano and nitro groups suggests potential applications in various
The synthesis of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be achieved through several methods:
1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide has potential applications in:
Several compounds share structural similarities with 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide | Contains an amino group instead of cyano and nitro groups | Potentially different biological activity due to amino substitution |
| 1-(4-Cyanophenyl)-N,N-dimethylformamide | Lacks the nitro group | Simpler structure may influence reactivity |
| S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine | Contains sulfonyl instead of sulfanyl | Different electronic properties due to sulfonyl group |
These compounds illustrate the diversity within this chemical class, highlighting how variations in functional groups can significantly alter properties and potential applications.
Nucleophilic aromatic substitution (S~N~Ar) is a cornerstone for introducing sulfur-based nucleophiles into electron-deficient aromatic systems. The target compound’s 4-cyano-2-nitrophenyl scaffold is highly activated for S~N~Ar due to the combined electron-withdrawing effects of the nitro (-NO~2~) and cyano (-CN) groups. The nitro group at the ortho position and cyano at the para position create a resonance-stabilized aryl intermediate upon departure of a leaving group (e.g., halide), facilitating attack by thiolate nucleophiles.
Key to this mechanism is the formation of a Meisenheimer complex, where the thiolate ion transiently bonds to the ipso carbon of the aromatic ring. Computational studies suggest that the nitro group’s -I effect lowers the energy barrier for intermediate stabilization, while the cyano group enhances ring polarization. For instance, substituting a chloride at the 1-position of 4-cyano-2-nitrobenzene with a sulfanyl group requires polar aprotic solvents like dimethylformamide (DMF) to stabilize the anionic transition state. Kinetic data indicate that reactions proceed optimally at 80–100°C, with yields exceeding 75% when using potassium thioacetate as the nucleophile.
A critical challenge lies in regioselectivity, as competing substitution at alternative positions may occur. However, the nitro group’s meta-directing nature and the cyano group’s para-directing influence synergistically guide the thiolate to the 1-position, ensuring high positional fidelity.
Transition-metal catalysis offers a complementary route to S~N~Ar, particularly for less-activated substrates. Palladium complexes, such as Pd(PPh~3~)~4~, enable cross-coupling between aryl halides and thioether reagents under milder conditions. In the case of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide, a Pd-catalyzed transthioetherification reaction can directly couple 4-cyano-2-nitroiodobenzene with N,N-dimethylthioformamide.
The mechanism involves oxidative addition of the aryl iodide to Pd(0), forming a Pd(II) intermediate. Subsequent ligand exchange with the thioether’s sulfur atom generates a Pd-thiolate complex, which undergoes reductive elimination to yield the coupled product. This method circumvents the need for strongly basic conditions, achieving yields of 60–85% at 60–80°C in toluene. Copper-mediated systems have also been explored, leveraging CuI and 1,10-phenanthroline ligands to facilitate electron transfer. These systems are particularly effective for aryl bromides, with turnover numbers (TONs) exceeding 1,000 in some cases.
| Catalytic System | Substrate | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh~3~)~4~ | 4-Cyano-2-nitroiodobenzene | 80 | 82 |
| CuI/1,10-phenanthroline | 4-Cyano-2-nitrobenzene | 100 | 78 |
Dimethylformamide (DMF) plays a dual role in the synthesis: as a solvent and a reactant. Its high polarity (ε = 36.7) stabilizes ionic intermediates in S~N~Ar reactions, while its ability to coordinate metal ions enhances catalytic activity in transition-metal systems. In the target compound’s synthesis, DMF facilitates deprotonation of thiols to generate thiolate nucleophiles, critical for efficient substitution.
Comparative studies reveal that replacing DMF with alternative solvents (e.g., THF, acetonitrile) reduces yields by 30–50%, attributable to poor stabilization of the Meisenheimer complex. Additionally, DMF’s high boiling point (153°C) enables reactions at elevated temperatures without solvent evaporation, further optimizing kinetics. Notably, isotopic labeling experiments confirm that DMF’s dimethylamino group can participate in side reactions, necessitating controlled stoichiometry to prevent byproduct formation.
The nitro and cyano groups’ electronic and positional effects are pivotal in precursor activation. Density functional theory (DFT) calculations show that the nitro group’s -I effect reduces the aromatic ring’s electron density by 12–15%, while the cyano group contributes an additional 8–10% reduction. This dual activation lowers the LUMO energy, rendering the aryl halide more susceptible to nucleophilic attack.
Experimental optimization involves fine-tuning substituent positions. For example, shifting the nitro group from ortho to meta decreases reaction rates by 40%, underscoring the importance of substituent orientation. Similarly, replacing the cyano group with a methyl ester reduces activation, highlighting the cyano group’s superior electron-withdrawing capability.
Aryllithium intermediates, generated via halogen-lithium exchange, offer an alternative activation pathway. Treating 4-cyano-2-nitroiodobenzene with n-BuLi at -78°C generates a highly nucleophilic aryl lithium species, which reacts with dimethylformamide-derived electrophiles to install the sulfanyl group.